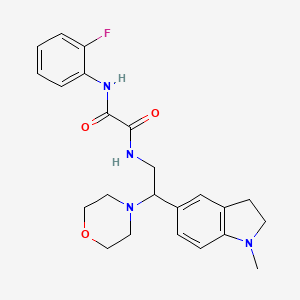

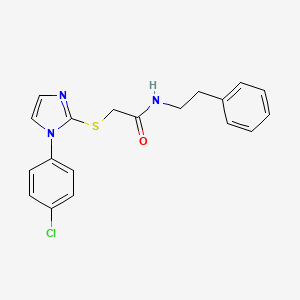

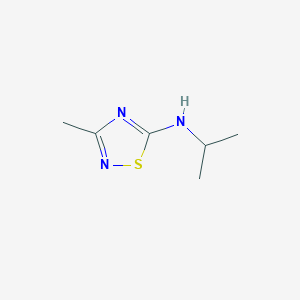

![molecular formula C25H18N2O2S B2562456 N-[2-(1,3-benzothiazol-2-yl)phényl]-3-méthoxynaphtalène-2-carboxamide CAS No. 477569-58-7](/img/structure/B2562456.png)

N-[2-(1,3-benzothiazol-2-yl)phényl]-3-méthoxynaphtalène-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide” is a compound that contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The compounds are usually synthesized in high yields and their structures are corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically confirmed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), mass spectrometry (MS), and elemental analysis .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions with aldehydes to form 2-substituted benzothiazoles . The reaction conditions can vary, but often involve the use of a catalyst and a suitable solvent .

Physical and Chemical Properties Analysis

Benzothiazole derivatives exhibit a range of physical and chemical properties. For instance, they can show luminescent properties and have been used in the development of white light-emitting devices . The exact properties can depend on the specific substitutions on the benzothiazole ring .

Applications De Recherche Scientifique

- N-[2-(1,3-benzothiazol-2-yl)phényl]-3-méthoxynaphtalène-2-carboxamide a été étudié pour son potentiel en tant qu'agent antituberculeux. Des développements synthétiques récents ont mené à des composés anti-TB à base de benzothiazole, y compris des dérivés de This compound. Ces molécules ont été testées in vitro et in vivo, démontrant une activité inhibitrice contre Mycobacterium tuberculosis .

- This compound et ses dérivés benzothiazole apparentés ont montré une activité antimicrobienne. Leurs effets inhibiteurs contre divers micro-organismes en font des candidats prometteurs pour lutter contre les infections .

- Certains thiazoles 2,4-disubstitués, y compris This compound, présentent une bioactivité multicible. Par exemple, le composé 4 avec une fraction 3,4-diméthoxyphényle en position quatre du cycle thiazole a démontré une activité inhibitrice puissante contre les micro-organismes .

- Les dérivés de benzothiazole, y compris This compound, ont été utilisés comme sondes fluorescentes pour la détection d'analytes et comme agents d'imagerie. Leurs propriétés uniques les rendent adaptés à diverses applications, telles que la détection bactérienne et l'imagerie tumorale .

- Des chercheurs ont synthétisé des composés à base de benzothiazole pour développer des matériaux dérivés des glucides. Ces matériaux trouvent des applications dans divers domaines, y compris la délivrance de médicaments et les biomatériaux .

Activité antituberculeuse

Propriétés antimicrobiennes

Bioactivité multicible

Sondes fluorescentes et agents d'imagerie

Matériaux dérivés des glucides

Études d'interaction protéine-ligand

Mécanisme D'action

Target of Action

The primary targets of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide tuberculosis . The target of these compounds is often DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell walls .

Mode of Action

The exact mode of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the bacteria . More research is needed to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

The biochemical pathways affected by N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide tuberculosis . This interference disrupts the integrity of the bacterial cell wall, leading to the death of the bacteria .

Pharmacokinetics

The pharmacokinetics of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide The admet calculation of similar benzothiazole derivatives showed a favourable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide Benzothiazole derivatives have been found to exhibit bactericidal activity against staphylococcus aureus . They can eliminate the bacterial strain after 24-hour exposure .

Orientations Futures

Benzothiazole derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research will likely continue to explore new synthetic strategies, investigate their mechanisms of action, and develop new derivatives with enhanced biological activities .

Propriétés

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O2S/c1-29-22-15-17-9-3-2-8-16(17)14-19(22)24(28)26-20-11-5-4-10-18(20)25-27-21-12-6-7-13-23(21)30-25/h2-15H,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPBBUZUCZREMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

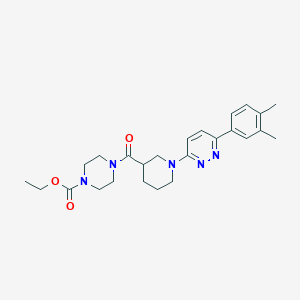

![3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2562377.png)

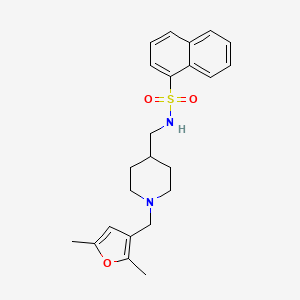

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2562383.png)

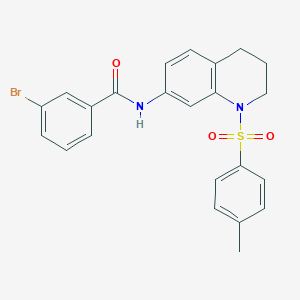

![2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2562385.png)

![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyrazine](/img/structure/B2562395.png)